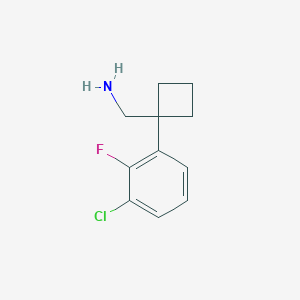

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine

Beschreibung

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is a cyclobutane-containing amine derivative with a 3-chloro-2-fluorophenyl substituent. The compound features a cyclobutane ring fused to a methanamine group, with halogen substitutions (chloro and fluoro) on the aromatic ring at positions 3 and 2, respectively. This structural arrangement confers unique steric and electronic properties, which may influence its pharmacological activity, solubility, and metabolic stability.

Eigenschaften

Molekularformel |

C11H13ClFN |

|---|---|

Molekulargewicht |

213.68 g/mol |

IUPAC-Name |

[1-(3-chloro-2-fluorophenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H13ClFN/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 |

InChI-Schlüssel |

BYCOIGNXADZCIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by modifying existing cyclobutane derivatives.

Introduction of the 3-Chloro-2-fluorophenyl Group: This step often involves Suzuki-Miyaura coupling, where a boronic acid derivative of the 3-chloro-2-fluorophenyl group is coupled with a halogenated cyclobutane precursor.

Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(3-Chlor-2-fluorphenyl)cyclobutanmethanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Methanamingruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone ergeben, während die Reduktion primäre oder sekundäre Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlor-2-fluorphenyl)cyclobutanmethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Sie wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Sie wird aufgrund ihrer einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlor-2-fluorphenyl)cyclobutanmethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

3-Chlor-2-fluorphenylmethanamin: Diese Verbindung teilt die 3-Chlor-2-fluorphenylgruppe, aber es fehlt der Cyclobutanring.

1-(3-Chlor-4-fluorphenyl)-3-(trifluormethyl)phenylthioharnstoff: Diese Verbindung hat einen ähnlichen aromatischen Substituenten, unterscheidet sich aber in ihren funktionellen Gruppen und der Gesamtstruktur.

Einzigartigkeit: 1-(3-Chlor-2-fluorphenyl)cyclobutanmethanamin ist aufgrund seiner Kombination aus einem Cyclobutanring und einer 3-Chlor-2-fluorphenylgruppe einzigartig. Diese strukturelle Anordnung verleiht ihr besondere chemische und physikalische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in aromatic substitution patterns, cyclobutane ring modifications, and additional functional groups. Key examples include:

Sibutramine (1-(4-Chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-cyclobutanemethanamine hydrochloride)

- Substituents: 4-chlorophenyl, dimethylamino, and isobutyl groups.

- Pharmacology: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used historically for obesity treatment. Its activity arises from the combination of halogenated aromatic rings and tertiary amine groups .

- Key Difference : The 4-chloro substitution in sibutramine contrasts with the 3-chloro-2-fluoro substitution in the target compound, which may alter receptor binding affinity due to differences in steric hindrance and electronic effects .

1-(3-Chlorophenyl)cyclobutanemethanamine

- Substituents : 3-chlorophenyl (lacking the 2-fluoro group).

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

- Impact of Cyclobutane : The cyclobutane ring in the target compound introduces rigidity and strain, which may enhance binding specificity compared to linear ethanamine derivatives .

1-(3-Chloro-2-fluorophenyl)cyclopropanamine

- Structure : Cyclopropane ring instead of cyclobutane.

- Comparison : Cyclopropane’s higher ring strain may reduce metabolic stability compared to cyclobutane-containing analogs .

Data Table: Structural and Pharmacological Comparison

Research Findings and Implications

Ring Size : Cyclobutane balances strain and stability, offering conformational flexibility that may optimize receptor binding compared to cyclopropane .

Pharmacophore Modeling: Sibutramine’s dimethylamino and isobutyl groups are critical for SNRI activity. The absence of these groups in the target compound suggests divergent mechanisms of action .

Biologische Aktivität

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is an organic compound characterized by a cyclobutane ring bonded to a methanamine group and a phenyl group with chlorine and fluorine substituents. Its molecular formula is CHClF, and it has a molecular weight of approximately 215.67 g/mol. This compound is of significant interest in medicinal chemistry due to its unique structural features, which may influence its biological activity and pharmacological properties.

The compound exhibits reactivity typical of amines and aromatic compounds, allowing for various synthetic pathways to explore its derivatives. The presence of halogen atoms (chlorine and fluorine) can enhance biological activity, making it a candidate for further investigation in drug discovery contexts.

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections summarize key findings from various studies.

Pharmacodynamics

This compound has been shown to interact with several biological targets:

- Receptor Binding : Preliminary studies indicate that this compound may act as an antagonist at certain neurotransmitter receptors, which could be relevant for treating conditions like depression or anxiety.

- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in cancer cell proliferation, indicating potential use as an anticancer agent.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:

- Acute Toxicity : In animal models, acute exposure did not result in significant mortality at low doses; however, higher doses led to observable toxic effects such as liver damage.

- Chronic Effects : Long-term studies are necessary to determine any carcinogenic potential or long-term health effects associated with prolonged exposure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds have been made:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine | Cyclopropane instead of cyclobutane | Potentially different strain effects on reactivity |

| 3-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine | Different position of halogens on phenyl ring | May exhibit altered biological activities |

| 1-(2-Chlorophenyl)cyclobutanemethanamine | No fluorine substituent | Simpler structure may lead to different properties |

This table highlights how variations in substituent positions can lead to differences in biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Oncological Applications : A study involving cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as an anticancer agent.

- Neurological Studies : Research on animal models indicated that administration led to reduced anxiety-like behaviors, supporting its possible use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.